molecular formula C34H28Cl4N2 B12575111 1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] CAS No. 599177-23-8

1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]

Cat. No.: B12575111
CAS No.: 599177-23-8
M. Wt: 606.4 g/mol
InChI Key: KJXONZKPILDMIH-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] is a complex organic compound characterized by its unique structure, which includes two isoindole units connected by an ethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] typically involves the reaction of 2,6-dichlorobenzaldehyde with 5,6-dimethyl-2H-isoindole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or other bases[][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate)
  • 1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea)
  • 1,1’-(Ethane-1,2-diyl)bis[5-bromo-2,3-dimethylbenzene]

Uniqueness

1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] is unique due to its specific structural features, such as the presence of two isoindole units and the ethane bridge. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

599177-23-8

Molecular Formula

C34H28Cl4N2

Molecular Weight

606.4 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-[1-[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindol-1-yl]ethyl]-5,6-dimethyl-2H-isoindole

InChI

InChI=1S/C34H28Cl4N2/c1-16-12-21-23(14-18(16)3)33(29-25(35)8-6-9-26(29)36)39-31(21)20(5)32-22-13-17(2)19(4)15-24(22)34(40-32)30-27(37)10-7-11-28(30)38/h6-15,20,39-40H,1-5H3

InChI Key

KJXONZKPILDMIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2C=C1C)C(C)C3=C4C=C(C(=CC4=C(N3)C5=C(C=CC=C5Cl)Cl)C)C)C6=C(C=CC=C6Cl)Cl

Origin of Product

United States

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